![molecular formula C13H5F6N3O2 B1273192 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid CAS No. 439094-96-9](/img/structure/B1273192.png)

2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

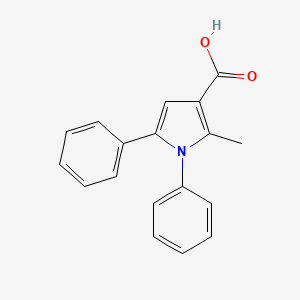

Synthesis Analysis

The synthesis of imidazoline-based amino acids, which are structurally related to the compound of interest, has been reported using bis(triphenyl) oxodiphosphonium trifluoromethanesulfonate, which suggests that similar phosphonium salts might be used in the synthesis of related imidazo[1,2-a][1,8]naphthyridine compounds . Additionally, the synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives through cascade reactions, including Knoevenagel condensation and intramolecular S(N)Ar, indicates that multifaceted synthetic routes involving multiple bond-forming steps could be applicable to the synthesis of the compound .

Molecular Structure Analysis

While the exact molecular structure of "2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid" is not analyzed in the provided papers, the synthesis of related fluorinated polyimides and coordination networks based on bis(imidazole) linkers suggests that the incorporation of trifluoromethyl groups and imidazole units can lead to compounds with interesting electronic and structural properties .

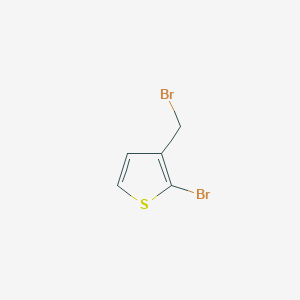

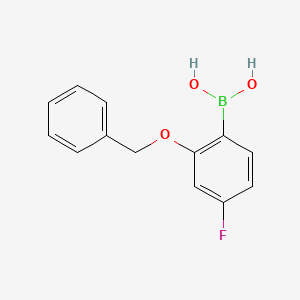

Chemical Reactions Analysis

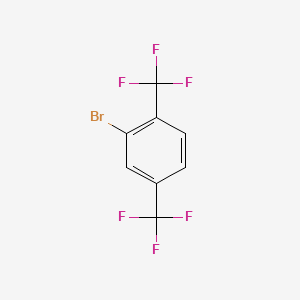

The papers describe various chemical reactions involving imidazole and naphthyridine derivatives. For instance, the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines suggests that boronic acids could be involved in the synthesis or modification of the compound of interest . Moreover, the oxidative coupling of aminopyridines with β-keto esters to form imidazo[1,2-a]pyridines indicates that oxidative conditions can be used to construct similar heterocyclic frameworks .

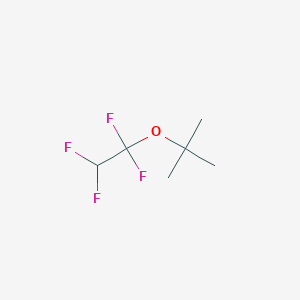

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as fluorinated polyimides, suggest that the introduction of trifluoromethyl groups can lead to materials with low moisture absorption, low dielectric constants, and excellent thermal stability . The luminescent properties of coordination networks based on bis(imidazole) linkers and their photocatalytic properties in the degradation of methylene blue also provide insights into the potential applications of the compound of interest in materials science and environmental remediation .

Applications De Recherche Scientifique

Anti-Hepatitis B Virus (HBV) Agent Development

Researchers explored the use of a compound structurally related to 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid in the development of anti-HBV agents. The study focused on modifying the compound's structure to enhance its solubility and metabolic stability, essential for its potential clinical use against HBV (Takahashi et al., 2019).

Synthesis of Functionalized Tetrahydroimidazo[1,2-a]pyridine Derivatives

A four-component synthetic protocol was developed for synthesizing imidazo[1,2-a]pyridines and imidazo[1,2,3-ij][1,8]naphthyridine derivatives. This protocol is significant for easy access to these derivatives using simple building blocks under mild conditions, which is important in medicinal chemistry (Li et al., 2012).

Synthesis Methodologies and Chemical Reactions

Various studies have focused on the synthesis methods and chemical reactions involving compounds structurally similar to this compound. These include the development of efficient synthesis processes, understanding the structure-activity relationships, and exploring different chemical reactions to create new derivatives with potential biological activities (Wang et al., 2011), (Wen et al., 2010).

Advanced Organic Synthesis Techniques

Some research has focused on advanced organic synthesis techniques like continuous flow synthesis, which represents a significant advance over traditional methods. This approach was applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, demonstrating its potential in the efficient production of complex organic compounds (Herath et al., 2010).

C-Met Kinase Inhibitor Development

Studies have also explored the use of imidazo[1,2-a][1,8]naphthyridine derivatives as potential c-Met kinase inhibitors. This research is crucial in developing new therapeutic agents targeting specific molecular pathways in cancer and other diseases (Wang et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid is the interferon-α receptor 2 (IFNAR2) . IFNAR2 is a type of cytokine receptor that binds to interferon-alpha (IFN-α), a protein that plays a crucial role in the immune response against viral infections .

Mode of Action

This compound directly binds to the extracellular domain of IFNAR2 in a 1:1 stoichiometric ratio . This binding activates cellular signaling events via IFNAR2 homodimerization in an IFNAR1-independent manner . This mode of action is distinct from that of interferon-α, which stimulates cellular responses only via IFNAR1/2 heterodimerization .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with IFNAR2 . By activating cellular signaling events via IFNAR2, this compound can potentially modulate the immune response against viral infections . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other biological molecules can affect the compound’s stability and its interaction with IFNAR2

Propriétés

IUPAC Name |

2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F6N3O2/c14-12(15,16)6-3-8(13(17,18)19)21-10-5(6)1-2-9-20-7(11(23)24)4-22(9)10/h1-4H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPWHEKPOBYAMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F6N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382383 |

Source

|

| Record name | 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439094-96-9 |

Source

|

| Record name | 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)